![molecular formula C20H21NO4 B1628567 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid CAS No. 917562-06-2](/img/structure/B1628567.png)
3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid
Overview
Description
“3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid” is a chemical compound . It is used for R&D purposes .
Molecular Structure Analysis
The InChI code for this compound is1S/C22H25NO4/c1-2-3-8-15 (13-21 (24)25)23-22 (26)27-14-20-18-11-6-4-9-16 (18)17-10-5-7-12-19 (17)20/h4-7,9-12,15,20H,2-3,8,13-14H2,1H3, (H,23,26) (H,24,25)
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of “3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid” is 367.44 . Other physical and chemical properties are not mentioned in the search results.Scientific Research Applications
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid, is utilized for the protection of hydroxy-groups in the synthesis of complex molecules, including nucleic acids. Its compatibility with various acid- and base-labile protecting groups allows for its selective removal without affecting other sensitive groups, showcasing its pivotal role in the synthesis of an octathymidylic acid fragment (Gioeli & Chattopadhyaya, 1982).
Solid Phase Synthesis Linkers
3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid derivatives have been reported to function as novel linkers for solid phase synthesis. These linkers exhibit higher acid stability compared to traditional trityl resins, facilitating the immobilization and subsequent modification of carboxylic acids and amines. This application highlights the utility of fluoren-9-ylmethoxycarbonylamino derivatives in enhancing the efficiency and purity of synthetic processes (Bleicher, Lutz, & Wuethrich, 2000).
Synthesis of N-Substituted Hydroxamic Acids
The fluoren-9-ylmethoxycarbonyl group also plays a crucial role in the synthesis of N-substituted hydroxamic acids. Through an efficient condensation process, it facilitates the formation of complex organic compounds, demonstrating its significance in the development of pharmacologically active molecules (Mellor & Chan, 1997).
Facilitation of Peptide Synthesis
The protection of amide bonds in peptides using N,O-Bis-Fmoc derivatives is another pivotal application. This strategy aids in the synthesis of peptides with difficult sequences by inhibiting interchain association during solid phase peptide synthesis. The reversibility of the protection is especially valuable for synthesizing peptides with high fidelity and complexity (Johnson, Quibell, Owen, & Sheppard, 1993).
Development of Functional Materials
Moreover, amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group have shown remarkable self-assembly features. These bio-inspired building blocks are utilized in the development of functional materials with applications ranging from cell cultivation to drug delivery. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, underlining the extensive potential of fluoren-9-ylmethoxycarbonylamino derivatives in material science (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-13(11-19(22)23)21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDHGDWNJABZLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588771 | |
Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
917562-06-2 | |
Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]pentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=917562-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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